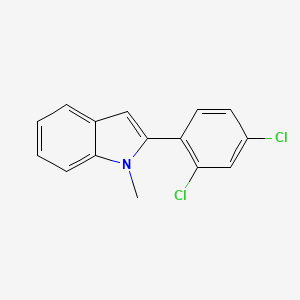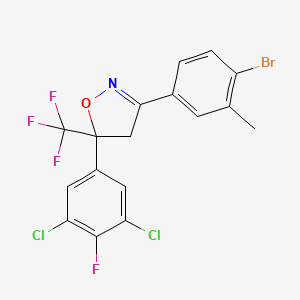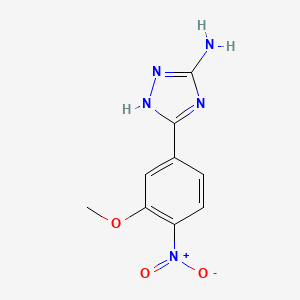![molecular formula C12H11NO5S B13686855 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid](/img/structure/B13686855.png)
1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid is an organic compound that features a pyrrole ring substituted with a methoxyphenylsulfonyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with a pyrrole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
1-[(4-Methoxyphenyl)sulfonyl]-1H-indole-3-carboxylic Acid: Similar structure but with an indole ring instead of a pyrrole ring.
1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylic Acid: Similar structure but with the carboxylic acid group at the 2-position of the pyrrole ring.
Uniqueness: 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the methoxyphenylsulfonyl and carboxylic acid groups provides a versatile platform for further functionalization and derivatization.
Propiedades
Fórmula molecular |
C12H11NO5S |
|---|---|
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)sulfonylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO5S/c1-18-10-2-4-11(5-3-10)19(16,17)13-7-6-9(8-13)12(14)15/h2-8H,1H3,(H,14,15) |
Clave InChI |
PQSGSPQXNNLDNA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)




![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)
![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)


![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)
![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)
